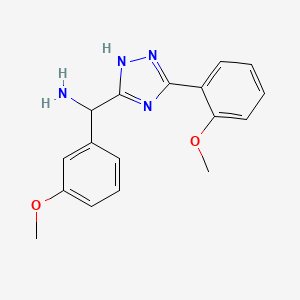
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that features a triazole ring substituted with methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of methoxyphenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with methoxy-substituted benzaldehydes under acidic conditions. The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid, halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The triazole ring is known for its bioactivity, and the methoxyphenyl groups can enhance the compound’s interaction with biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. The compound’s ability to interact with various enzymes and receptors makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methoxyphenyl)ethylamine: A simpler compound with similar methoxyphenyl substitution but lacking the triazole ring.
(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine: A compound with similar structural features but with a fluorine substitution.
(3-Methoxyphenyl)boronic acid: Another methoxyphenyl-substituted compound used in organic synthesis.
Uniqueness
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both the triazole ring and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H18N4O2 |
|---|---|
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
(3-methoxyphenyl)-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N4O2/c1-22-12-7-5-6-11(10-12)15(18)17-19-16(20-21-17)13-8-3-4-9-14(13)23-2/h3-10,15H,18H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
RNMPSVHPNNBXSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC=CC=C3OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


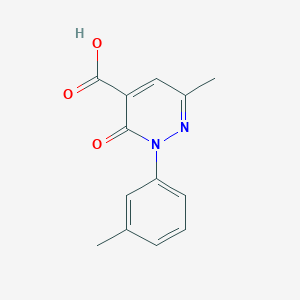
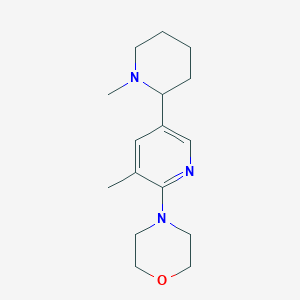
![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)
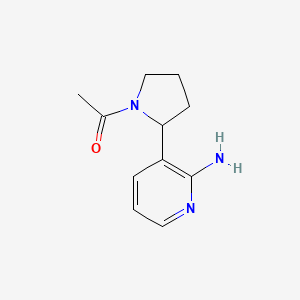


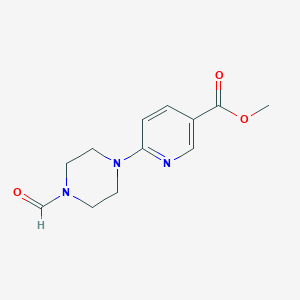

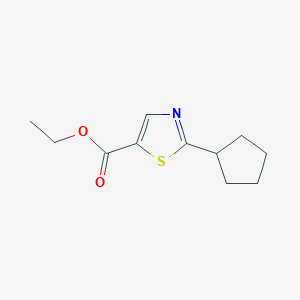

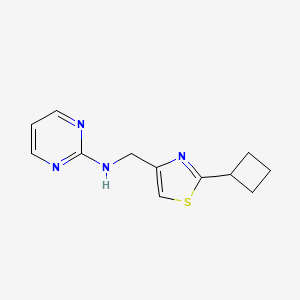

![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)

